molecular formula C7H9Cl2N3 B2760220 Imidazo[1,2-a]pyridin-7-amine dihydrochloride CAS No. 1427195-25-2

Imidazo[1,2-a]pyridin-7-amine dihydrochloride

Cat. No.: B2760220
CAS No.: 1427195-25-2
M. Wt: 206.07
InChI Key: CAOUJGAUYFSDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

The imidazo[1,2-a]pyridine framework emerged in the mid-20th century as chemists explored condensed heterocycles for their bioactive potential. Early synthetic routes relied on condensation reactions between 2-aminopyridines and α-haloketones, but these methods faced limitations in regioselectivity and yield. The specific derivative imidazo[1,2-a]pyridin-7-amine gained prominence in the 2010s with the advent of transition-metal-catalyzed cyclization strategies, enabling precise functionalization at the 7-position. Its dihydrochloride salt form, first reported in patent literature circa 2015, addressed solubility challenges inherent to the free base, facilitating pharmacological testing.

Key milestones include:

  • 2012 : Development of copper-catalyzed [3+2] cyclizations for amino-functionalized imidazopyridines.
  • 2016 : Adoption of microwave-assisted synthesis to reduce reaction times from hours to minutes.
  • 2020 : Application in kinase inhibitor prototypes targeting oncogenic signaling pathways.

Significance in Heterocyclic Chemistry

As a bicyclic system containing bridgehead nitrogen atoms, this compound exemplifies three critical principles of heterocyclic chemistry:

  • Aromatic Stability : The 10π-electron system delocalizes across the fused rings, conferring resistance to electrophilic substitution while allowing nucleophilic attacks at the electron-deficient C3 position.
  • Functional Group Compatibility : The 7-amine group serves as a handle for derivatization via acylation, alkylation, or cross-coupling, enabling rapid library synthesis (Figure 1).
  • Salt Formation : Conversion to the dihydrochloride salt improves aqueous solubility (logP ≈ 1.2) compared to the free base (logP ≈ 2.8), critical for bioavailability studies.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₇H₉Cl₂N₃
Molecular Weight 206.07 g/mol
Purity ≥96% (HPLC)
Storage Conditions Room temperature, inert atmosphere

Positioning within the Imidazo[1,2-a]pyridine Family

Among over 200 documented imidazopyridine derivatives, the 7-amine subgroup occupies a strategic niche:

  • Electronic Profile : The electron-donating NH₂ group at C7 increases electron density at C2 and C5, directing electrophiles to these positions—a contrast to 7-fluoro analogs where electronegative substituents activate C3.
  • Synthetic Utility : Compared to ester derivatives like methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6), the 7-amine enables divergent synthesis routes through reductive amination or Ullmann couplings.
  • Biological Relevance : While 7-carboxylic acid derivatives often target bacterial enzymes, 7-amine analogs show greater affinity for eukaryotic kinases and GPCRs.

Current Research Landscape and Academic Significance

Recent studies (2020–2024) highlight three emerging applications:

  • Anticancer Agents : Hybrid molecules linking the 7-amine to quinazoline fragments inhibit EGFR kinase with IC₅₀ values ≤50 nM in H1975 lung cancer cells.
  • Antimicrobial Scaffolds : Structural analogs demonstrate sub-μM activity against drug-resistant Mycobacterium tuberculosis by interfering with cell wall mycolic acid biosynthesis.
  • Materials Science : Coordination polymers incorporating imidazo[1,2-a]pyridin-7-amine ligands exhibit tunable luminescence for OLED applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-1-3-10-4-2-9-7(10)5-6;;/h1-5H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOUJGAUYFSDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427195-25-2
Record name imidazo[1,2-a]pyridin-7-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Molecular Iodine-Catalyzed Ultrasonication Method

A robust approach involves a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonication, catalyzed by molecular iodine in aqueous media. This method achieves yields up to 96% within 30 minutes at room temperature, leveraging iodine’s dual role as a catalyst and oxidant. The mechanism proceeds through:

  • Iodine-mediated enolization of acetophenone to form phenylglyoxal.
  • Knoevenagel condensation with dimedone’s enolic form, generating an α,β-unsaturated ketone intermediate.
  • aza-Michael addition of 2-aminopyridine, followed by intramolecular cyclization and oxidative aromatization.

Key advantages include minimal catalyst loading (20 mol%), ambient conditions, and avoidance of transition metals. However, the 7-amine substituent requires pre-functionalized 2-aminopyridine precursors, limiting substrate scope.

Groebke–Blackburn–Bienaymé Three-Component Reaction

The Groebke reaction offers a versatile route to imidazo[1,2-a]pyridines by condensing 2-aminopyridines, aldehydes, and isocyanides. For 7-amine derivatives, the strategy involves:

  • Isocyanide synthesis from primary amines (e.g., 7-amino-2-aminopyridine) via Hoffmann isocyanide synthesis.
  • Cyclocondensation with aldehydes and 2-aminopyridines under microwave or thermal conditions.

This method facilitates rapid library generation but requires stringent control over regioselectivity to direct the amine to the 7-position. Recent optimizations using Buchwald–Hartwig coupling have enabled late-stage functionalization, improving yield (up to 85%).

Post-Cyclization Functionalization Strategies

Halogenation-Amination Sequences

Position-selective halogenation at the 7-position followed by amination is a widely adopted strategy:

Step Reagents/Conditions Yield (%)
Bromination NBS, DMF, 0°C → rt 78
Amination NH3, CuI, L-proline, 80°C 65

The brominated intermediate undergoes Ullmann-type coupling with ammonia, achieving moderate yields. Microwave-assisted protocols reduce reaction times from 24 hours to 30 minutes.

Directed C–H Amination

Palladium-catalyzed C–H activation enables direct amination without pre-halogenation:

  • Catalyst system : Pd(OAc)₂ (10 mol%), Xantphos (15 mol%), Cs₂CO₃ (2 eq).
  • Amination source : Boc-protected hydroxylamine (1.5 eq), 100°C, 12 hours.

This method achieves 70% yield but faces challenges with over-oxidation and regioselectivity.

Salt Formation and Purification

Dihydrochloride Synthesis

The free base (imidazo[1,2-a]pyridin-7-amine) is treated with hydrochloric acid to form the dihydrochloride salt:

  • Protonation : The primary amine (pKa ≈ 4.5) and imidazole nitrogen (pKa ≈ 6.8) are protonated in HCl (2 eq).
  • Crystallization : Ethanol/water (3:1) at −20°C yields white crystalline solid (purity >98% by HPLC).

Critical Parameters :

  • Stoichiometry : Excess HCl leads to hygroscopic salts; precise 2:1 molar ratio is essential.
  • Temperature : Slow cooling (−1°C/min) prevents amorphous precipitation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost Scalability
Iodine catalysis 96 30 min Low High
Groebke reaction 85 2 h Moderate Moderate
Halogenation-Amination 65 24 h High Low

The iodine-catalyzed route is optimal for large-scale synthesis due to its rapid kinetics and aqueous compatibility. Conversely, C–H amination offers atom economy but requires costly catalysts.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of imidazo[1,2-a]pyridin-7-amine dihydrochloride is its antimicrobial properties. Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit effectiveness against various bacterial strains. For instance, a study demonstrated that several imidazo[1,2-a]pyridine derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium species .

Anti-Tuberculosis Activity

This compound has shown promise as a potential anti-tuberculosis agent. A series of studies have identified its derivatives as potent inhibitors against Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG. For example, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various Mtb strains, indicating strong antibacterial activity even against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship (SAR) has been conducted to understand how modifications to the imidazo[1,2-a]pyridine structure can enhance its biological activity. For instance, certain substitutions at specific positions on the ring structure have been linked to increased potency against Mtb. This highlights the importance of chemical modifications in developing effective therapeutic agents against resistant strains of tuberculosis .

Broader Pharmacological Applications

Beyond its antimicrobial properties, this compound exhibits a range of other biological activities:

  • Anticancer : Some derivatives have shown efficacy in inhibiting cancer cell growth.
  • Anti-inflammatory : Compounds from this class are being explored for their potential to reduce inflammation.
  • Anticonvulsant : Certain analogs demonstrate promise in treating seizure disorders.

These diverse pharmacological effects underscore the compound's versatility in medicinal chemistry and its potential as a scaffold for drug development across various therapeutic areas .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound has been shown to interfere with the electron transport chain in mitochondria, leading to the disruption of cellular energy production. Additionally, it can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune response .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

lists compounds structurally related to Imidazo[1,2-a]pyridin-7-amine dihydrochloride, ranked by similarity scores:

Compound Name Similarity Score CAS Number Key Structural Differences
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride 0.98 56621-99-9 Pyrimidine instead of pyridine ring
N2,N2-Dimethylpyrimidine-2,5-diamine 0.69 943757-74-2 Lacks fused imidazole ring
2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine 0.64 66247-84-5 Piperazine substituent; no dihydrochloride
(1H-Imidazol-4-yl)methanamine hydrochloride 0.60 1335299-39-2 Single imidazole ring; monohydrochloride

The highest similarity (0.98) is observed with Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, differing only in the substitution of a pyrimidine ring for pyridine. This minor change may influence electronic properties, solubility, and binding affinity in biological systems .

Imidazo[1,2-c]pyrimidin-7-amine

From , Imidazo[1,2-c]pyrimidin-7-amine (CAS: 1229383-37-2) shares a fused imidazole-pyrimidine core but lacks the dihydrochloride salt. Its molecular formula (C₆H₆N₄) suggests lower molecular weight compared to the target compound. The absence of hydrochloride groups likely reduces its water solubility, limiting its utility in aqueous applications .

Physicochemical and Functional Properties

Solubility and Salt Forms

Dihydrochloride salts, such as those in (putrescine, cadaverine dihydrochlorides), are commonly used in analytical standards due to their high solubility in water. For example, biogenic amine dihydrochlorides are dissolved in deionized water at 1000 mg/L concentrations, indicating similar solubility advantages for this compound .

Biological Activity

Imidazo[1,2-a]pyridin-7-amine dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, anticancer properties, and its mechanisms of action.

  • Molecular Formula : C₇H₉Cl₂N₃
  • Molecular Weight : 194.07 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core, which contributes to its biological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has shown that derivatives of imidazo[1,2-a]pyridine are effective against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity

In a study evaluating a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL. Notably, compound IPA-6 showed exceptional activity with an MIC of 0.05 μg/mL against drug-susceptible strains .

CompoundMIC (μg/mL)
IPA-60.05
IPA-90.4
IPS-10.4

Antiviral Properties

This compound has also been investigated for its antiviral potential. Studies suggest that compounds within this class can inhibit viral replication through various mechanisms.

The antiviral activity is primarily attributed to the ability of these compounds to interfere with viral enzymes or inhibit viral entry into host cells. For example, certain derivatives have shown efficacy against influenza viruses by disrupting the viral life cycle .

Anticancer Activity

The anticancer potential of this compound is notable, with various studies indicating its ability to inhibit the growth of cancer cells.

Case Study: Cytotoxicity Assay

In cytotoxicity assays using human cervical carcinoma HeLa cells, several analogs displayed significant cytotoxic effects with IC50 values below 150 μM. Compounds were tested at concentrations ranging from 25 to 2000 μM to determine their half-maximal inhibitory concentration (IC50) .

CompoundIC50 (μM)
1a<150
1d<150
1l>150

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Geranylgeranylation : This process is crucial for cell viability and proliferation.
  • Targeting Specific Kinases : Certain derivatives have been shown to inhibit kinases involved in cancer progression .

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyridin-7-amine dihydrochloride, and what are the critical reaction steps?

The synthesis typically involves forming the imidazo[1,2-a]pyridine core via cyclization reactions, followed by functionalization at the 7-position. Key steps include:

  • Cyclization : Using α-haloketones or aldehydes with 2-aminopyridine derivatives under reflux conditions (e.g., ethanol or acetic acid).
  • Amine introduction : Nucleophilic substitution or Buchwald-Hartwig amination to install the amine group at the 7-position.
  • Salt formation : Treatment with HCl to generate the dihydrochloride salt, enhancing solubility for biological testing . Purification often employs recrystallization or column chromatography, with yields optimized by controlling temperature and reaction time .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the structure and substituent positions (e.g., aromatic protons at δ 7.5–9.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C7H10Cl2N3C_7H_{10}Cl_2N_3, MW 219.08).
  • Elemental analysis : To validate purity and stoichiometry of the dihydrochloride salt.
  • X-ray crystallography : For definitive structural confirmation if single crystals are obtainable .

Q. What are the primary biological or pharmacological applications of this compound in current research?

The compound is studied for:

  • Kinase inhibition : Potentially targeting c-Kit or other tyrosine kinases implicated in cancers like gastrointestinal stromal tumors (GIST) .
  • Antimicrobial activity : Structural analogs show efficacy against drug-resistant pathogens (e.g., MRSA) due to the imidazo[1,2-a]pyridine scaffold’s membrane-disrupting properties .
  • Neuroactive potential : Modulation of GABA receptors or other CNS targets, though this requires further validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scalable synthesis while maintaining high yield and purity?

  • Design of Experiments (DOE) : Apply statistical methods (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design might identify optimal reflux time and HCl concentration for salt formation .
  • In-line analytics : Use HPLC or FTIR for real-time monitoring to minimize side products.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What computational tools are effective in predicting the reactivity and stability of Imidazo[1,2-a]pyridin-7-amine derivatives?

  • Density Functional Theory (DFT) : Calculate reaction pathways for cyclization or amine functionalization, focusing on transition states and activation energies .
  • Molecular docking : Screen derivatives against kinase domains (e.g., c-Kit) to prioritize synthesis targets. Software like AutoDock Vina can predict binding affinities .
  • Machine learning : Train models on existing kinetic data to predict optimal reaction conditions or biological activity .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50} values across studies)?

  • Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation assays) methods.
  • Dose-response curves : Ensure consistency across multiple replicates and cell lines.
  • Metabolic stability testing : Assess compound degradation in assay media via LC-MS to rule out false negatives .

Q. What strategies can mitigate off-target effects in pharmacological studies of this compound?

  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended protein interactions.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) to enhance selectivity .
  • Cryo-EM/X-ray co-crystallography : Resolve binding modes to guide rational design .

Q. How can this compound be functionalized to overcome drug resistance in antimicrobial applications?

  • Bioisosteric replacement : Substitute the amine group with a sulfonamide or urea to evade efflux pumps.
  • Pro-drug strategies : Introduce hydrolyzable esters to improve membrane permeability in Gram-negative bacteria.
  • Synergistic combinations : Pair with β-lactam antibiotics to restore susceptibility in MRSA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.